molecular formula C11H13BrO2 B3178792 Methyl 2-(4-(2-bromoethyl)phenyl)acetate CAS No. 78712-65-9

Methyl 2-(4-(2-bromoethyl)phenyl)acetate

Cat. No.: B3178792
CAS No.: 78712-65-9
M. Wt: 257.12 g/mol
InChI Key: QXRJAWGFXUBQGW-UHFFFAOYSA-N
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Description

Methyl 2-(4-(2-bromoethyl)phenyl)acetate: is an organic compound with the molecular formula C11H13BrO2 and a molecular weight of 257.12 g/mol . This compound is characterized by the presence of a bromoethyl group attached to a phenyl ring, which is further connected to a methyl ester group. It is commonly used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(4-(2-bromoethyl)phenyl)acetate typically involves the bromination of methyl phenylacetate. The process begins with the reaction of methyl phenylacetate with bromine, resulting in the formation of the bromoethyl derivative . The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst to facilitate the bromination process.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction is carried out in large reactors with controlled temperature and pressure conditions to ensure high yield and purity of the product. The final product is then purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(4-(2-bromoethyl)phenyl)acetate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction Reactions: Reduction of the ester group can yield alcohol derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents such as ethanol or acetonitrile.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed in these reactions.

Major Products Formed:

    Substitution Reactions: Products include azides, thiocyanates, and ethers.

    Oxidation Reactions: Products include carboxylic acids and ketones.

    Reduction Reactions: Products include primary or secondary alcohols.

Scientific Research Applications

Methyl 2-(4-(2-bromoethyl)phenyl)acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-(4-(2-bromoethyl)phenyl)acetate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The bromoethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or activation of their functions.

    Pathways Involved: The compound can modulate various biochemical pathways, including those involved in signal transduction, metabolic processes, and gene expression.

Comparison with Similar Compounds

Methyl 2-(4-(2-bromoethyl)phenyl)acetate can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds:

Uniqueness: this compound is unique due to the presence of the bromoethyl group, which imparts distinct reactivity and allows for specific applications in chemical synthesis and research.

Properties

IUPAC Name

methyl 2-[4-(2-bromoethyl)phenyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO2/c1-14-11(13)8-10-4-2-9(3-5-10)6-7-12/h2-5H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXRJAWGFXUBQGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC=C(C=C1)CCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Phosphorus tribromide (1.42 g) was added, dropwise, to a solution of methyl 4-(2-hydroxyethyl)phenylacetate (2.7 g--see Preparation 21) in carbon tetrachloride (20 ml) at 0°. When the addition was complete, the mixture was allowed to warm to room temperature and then heated under reflux for 2 hours. Ice (100 g) was added and the mixture was partitioned between dichloromethane (50 ml) and saturated aqueous sodium bicarbonate (50 ml). The layers were separated and the aqueous layer extracted with dichloromethane (3×50 ml). The combined dichloromethane extracts were dried (MgSO4) and concentrated in vacuo to give an oil which was purified by column chromatography on silica eluting with dichloromethane containing hexane (40%) then with dichloromethane. The product-containing fractions were combined and concentrated in vacuo to give the title compound as an oil, yield 1.02 g.
Quantity
1.42 g
Type
reactant
Reaction Step One
Quantity
2.7 g
Type
reactant
Reaction Step Two
[Compound]
Name
Ice
Quantity
100 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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